3,5,7-Trichloroquinolin-4-amine
Description
Properties
CAS No. |
1211170-14-7 |
|---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.503 |
IUPAC Name |
3,5,7-trichloroquinolin-4-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3H,(H2,13,14) |
InChI Key |
CWZCQFBZVRCQLL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)N)Cl |
Synonyms |
4-Amino-3,5,7-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a)
- Structure : Features a single chlorine at position 7 and an adamantyloxyethylamine group at position 3.
- Synthesis: Prepared via palladium-catalyzed coupling (Pd(dba)₂, BINAP, t-BuONa) with 4,7-dichloroquinoline and amine1a, yielding 52% .
- Physical Properties : Melting point 173–175°C; characterized by ¹H/¹³C NMR and HRMS.
N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d)
- Structure : Similar to 7a but with a bulkier adamantyl-phenylmethyl substituent.
- Synthesis : Higher yield (77%) under analogous conditions, likely due to steric and electronic stabilization during coupling .
- Physical Properties : Exists as a viscous oil, contrasting with the crystalline nature of 7a, indicating substituent-dependent phase behavior.
Hypothetical Comparison with 3,5,7-Trichloroquinolin-4-amine
- Bioactivity : Multiple chlorines may enhance interactions with hydrophobic protein pockets but could also increase toxicity risks.
Triazine-Based Amines
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines
- General Structure: 1,3,5-Triazine core with aryl and cycloamino substituents (e.g., trimethoxyphenyl, thienyl, fluorophenyl) .
- Synthesis Yields : Range from 16% (9{7,12}) to 62% (9{7,8}), influenced by steric hindrance and electronic effects of substituents.
- Physical Properties : Melting points vary widely (170–228°C), correlating with substituent symmetry and intermolecular interactions.
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f)
- Structure: Chloro and morpholino substituents on a triazine ring.
- Key Differences: Unlike this compound, this compound lacks aromaticity in the core ring, altering conjugation and reactivity .
Comparative Analysis of Key Properties
Physical and Spectroscopic Properties
- Melting Points: Chlorinated quinolines (e.g., 7a: 173–175°C) generally have lower melting points than triazines (e.g., 9{7,8}: 226–227°C) due to differences in crystal packing .
- NMR Trends: Quinoline derivatives exhibit distinct aromatic proton signals (δ 6.38–8.50 ppm) compared to triazines (δ 5.54–7.93 ppm), reflecting differing electronic environments .
Preparation Methods
Reaction of 3,5,7-Trichloro-4-chloroquinoline with Ammonia
In a method analogous to the synthesis of 4-amino-3,5,6-trichloropyridine-2-formic acid, 3,5,7-trichloro-4-chloroquinoline undergoes ammoniation in a pressurized reactor. The process involves:
-
Dissolving the trichloroquinoline precursor in water with a base (e.g., sodium hydroxide) to form a soluble salt.
-
Introducing excess ammonia or ammonium bicarbonate at 100–140°C for 0.5–10 hours.
-
Acidifying the product to precipitate this compound.
This method achieves yields of 75–91%, with the reaction’s efficiency depending on the ammonia-to-substrate ratio and temperature.
Amination Using Diamines
Aminoalkylation of chloroquinolines is exemplified by the synthesis of 4-aminoquinoline derivatives. For instance, refluxing 4,7-dichloroquinoline with ethane-1,2-diamine at 130°C for 7 hours yields aminoquinoline compounds. Adapting this approach, 3,5,7-trichloro-4-chloroquinoline could react with ammonia or primary amines under similar conditions to introduce the 4-amino group.
Cyclization of Chlorinated Aniline Derivatives
An alternative route involves constructing the quinoline ring from chlorinated aniline precursors, incorporating the amino group during cyclization.
Gould-Jacobs Reaction
The Gould-Jacobs cyclization, which converts anilines to quinolines via ketene intermediates, could be adapted using 3,5,7-trichloroaniline. Reaction with ethoxymethylene malononitrile under acidic conditions forms the quinoline core, followed by hydrolysis to yield the 4-amino group. However, this method requires precise control of chlorination patterns to avoid over-substitution.
Friedländer Synthesis
Condensation of 3,5,7-trichloro-2-aminobenzaldehyde with ketones in the presence of acid catalysts offers another pathway. For example, reacting with acetylacetone yields a quinoline skeleton with inherent chlorination at positions 3, 5, and 7. Post-synthetic amination at the 4-position may then be necessary.
Stepwise Chlorination and Amination
Chlorination of 4-Aminoquinoline
Starting with 4-aminoquinoline, sequential chlorination at positions 3, 5, and 7 using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) could yield the target compound. However, regioselectivity challenges may arise, necessitating protective group strategies for the amino group.
Selective Chlorination
A study on 4,7-dichloroquinoline amination highlights the feasibility of introducing chlorine atoms post-amination. For instance, chlorinating 4-aminoquinoline at positions 3, 5, and 7 using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃) could achieve the desired substitution pattern.
Optimization and Challenges
Reaction Conditions
-
Temperature : Amination reactions typically require 100–140°C, with higher temperatures accelerating substitution but risking decomposition.
-
Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while water facilitates salt formation in ammoniation.
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
Yield and Purity
Yields for ammoniation range from 75% to 91%, while diamine-based methods achieve 60–85%. Impurities often arise from incomplete substitution or over-chlorination, necessitating chromatographic purification.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5,7-Trichloroquinolin-4-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where chloro groups on the quinoline core are replaced by amines. For example, reacting 3,5,7-trichloroquinoline with ammonia or primary amines under reflux in ethanol or methanol, followed by recrystallization or column chromatography to achieve >95% purity . Optimization parameters include solvent polarity (e.g., ethanol for slower reaction kinetics), temperature control (80–100°C), and stoichiometric excess of ammonia.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm substitution patterns and amine proton integration.
- IR Spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₅Cl₃N₂).
- Melting Point Analysis : Consistency with literature values (e.g., 93–95°C for analogous chloroanilines) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation under:
- Temperature : 4°C (short-term) vs. −20°C (long-term).
- Humidity : 40–60% relative humidity.
- Light Exposure : Protect from UV light using amber vials. Comparative studies with derivatives (e.g., 6-Chloroquinolin-4-amine) suggest a shelf life of >12 months at −20°C .
Advanced Research Questions
Q. How to design a study investigating the antimycobacterial activity of this compound?
- Methodology :
- In vitro assays : Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Include positive controls (e.g., rifampicin) and solvent controls (DMSO <1% v/v).
- Structure-Activity Relationship (SAR) : Compare with trifluoromethyl derivatives (e.g., 2,8-bis-trifluoromethylquinolin-4-yl amines), where CF₃ groups enhance lipophilicity and membrane permeability .
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) to calculate selectivity indices.
Q. What strategies resolve contradictions in reported biological activities of chlorinated quinoline amines?
- Methodology :
- Meta-Analysis : Systematically review datasets (e.g., IC₅₀ values for anticancer activity) using tools like PRISMA guidelines to identify variability sources (e.g., assay protocols, cell lines) .
- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation). For example, discrepancies in antimicrobial efficacy may arise from differences in bacterial strain susceptibility .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Molecular Docking : Predict binding affinity to target enzymes (e.g., Mycobacterium enoyl-ACP reductase) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.5), blood-brain barrier penetration, and cytochrome P450 interactions. Compare with experimental data from hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
